molecular formula C12H11FO3 B595405 Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate CAS No. 144224-15-7

Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate

Cat. No.: B595405
CAS No.: 144224-15-7
M. Wt: 222.215
InChI Key: CCOOSUHKOAJBDD-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate is an organic compound that belongs to the class of esters. It features a fluorophenyl group attached to a pent-4-enoate moiety, making it a compound of interest in various fields of chemistry and pharmacology. The presence of the fluorine atom in the phenyl ring enhances its chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(4-fluorophenyl)-3-oxopentanoic acid.

    Reduction: Formation of 5-(4-fluorophenyl)-3-hydroxypent-4-enoate.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenyl ring enhances its binding affinity to certain enzymes and receptors, making it a potent compound in various biochemical processes. The ester group allows for easy hydrolysis, releasing the active form of the compound that can interact with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-chlorophenyl)-3-oxopent-4-enoate
  • Methyl 5-(4-bromophenyl)-3-oxopent-4-enoate
  • Methyl 5-(4-methylphenyl)-3-oxopent-4-enoate

Uniqueness

Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s stability, lipophilicity, and binding affinity to biological targets, making it more effective in various applications compared to its analogs with different substituents.

Properties

IUPAC Name

methyl (E)-5-(4-fluorophenyl)-3-oxopent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO3/c1-16-12(15)8-11(14)7-4-9-2-5-10(13)6-3-9/h2-7H,8H2,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOOSUHKOAJBDD-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C=CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC(=O)/C=C/C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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